![molecular formula C19H24N4O6 B12296343 [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate CAS No. 17287-49-9](/img/structure/B12296343.png)
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S,6S,7R,8S)-7-甲氧基-12-甲基-11-吗啉-4-基-10,13-二氧代-2,5-二氮杂四环[74002,7它源自链霉菌属细菌Streptomyces caespitosus,以其交联DNA的能力而闻名,从而抑制DNA合成和核分裂 .
准备方法
合成路线和反应条件
丝裂霉素C是通过一系列复杂的化学反应合成的。合成通常包括形成核心结构,然后引入官能团。关键步骤包括:
形成核心结构: 这涉及前体分子的环化,形成四环体系。
工业生产方法
工业生产丝裂霉素C涉及链霉菌属细菌Streptomyces caespitosus的发酵,然后进行提取和纯化过程。 发酵条件,如温度、pH值和营养供应,都经过优化以最大限度地提高丝裂霉素C的产量 .
化学反应分析
反应类型
丝裂霉素C经历了几种类型的化学反应,包括:
还原: 丝裂霉素C可以被还原形成活性中间体,从而烷基化DNA。
氧化: 它也可以发生氧化反应,尽管这些反应不太常见。
常见的试剂和条件
还原: 常见的还原剂包括连二亚硫酸钠和NADPH。
氧化: 可以使用过氧化氢等氧化剂。
取代: 各种亲核试剂可用于取代反应.
形成的主要产物
科学研究应用
丝裂霉素C具有广泛的科学研究应用:
化学: 它被用作研究DNA交联和修复机制的模型化合物。
生物学: 研究人员使用丝裂霉素C来研究细胞对DNA损伤的反应。
医学: 临床上,它被用于化疗治疗各种癌症,包括胃癌和胰腺癌。
作用机制
丝裂霉素C通过交联DNA发挥作用,从而抑制DNA合成和核分裂。该化合物通过还原被激活,形成反应性中间体,在特定位点烷基化DNA。 这导致形成DNA交联,从而阻止复制和转录过程中DNA链的分离,最终导致细胞死亡 .
相似化合物的比较
类似化合物
丝裂霉素A: 结构相似,但官能团不同。
丝裂霉素B: 另一个类似物,官能团有所不同。
7-羟基丝裂霉素: 丝裂霉素C的羟基化衍生物
独特性
丝裂霉素C的独特之处在于其强大的DNA交联能力,以及它作为抗癌剂和抗生素剂的双重作用。 它独特的机制和形成稳定DNA加合物的能力使其成为研究和临床环境中宝贵的化合物 .
属性
CAS 编号 |
17287-49-9 |
|---|---|
分子式 |
C19H24N4O6 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H24N4O6/c1-9-13(22-3-5-28-6-4-22)16(25)12-10(8-29-18(20)26)19(27-2)17-11(21-17)7-23(19)14(12)15(9)24/h10-11,17,21H,3-8H2,1-2H3,(H2,20,26)/t10-,11+,17+,19-/m1/s1 |
InChI 键 |
SCKQWYHQTIOHJO-HSVDZBDXSA-N |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N5CCOCC5 |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



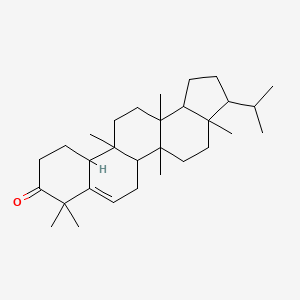
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
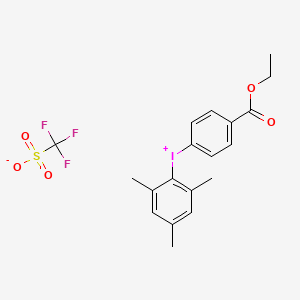

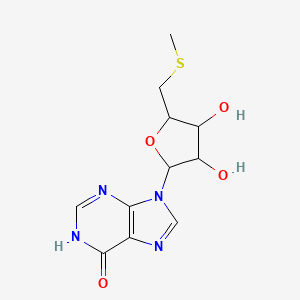
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)

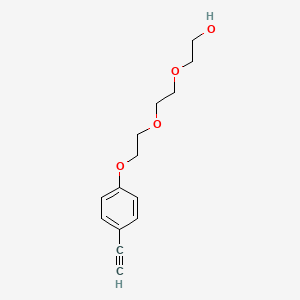
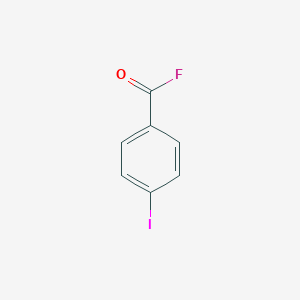

![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)
![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

